5-amino-1-(5-bromo-2-methoxybenzyl)-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Description

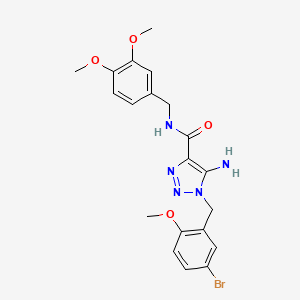

5-amino-1-(5-bromo-2-methoxybenzyl)-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 5-bromo-2-methoxybenzyl group at position 1 and a 3,4-dimethoxybenzyl carboxamide moiety at position 2.

Properties

IUPAC Name |

5-amino-1-[(5-bromo-2-methoxyphenyl)methyl]-N-[(3,4-dimethoxyphenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22BrN5O4/c1-28-15-7-5-14(21)9-13(15)11-26-19(22)18(24-25-26)20(27)23-10-12-4-6-16(29-2)17(8-12)30-3/h4-9H,10-11,22H2,1-3H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGCGPPXYWHCQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)CN2C(=C(N=N2)C(=O)NCC3=CC(=C(C=C3)OC)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BrN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-amino-1-(5-bromo-2-methoxybenzyl)-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a triazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of compounds known for their diverse pharmacological properties, including anticancer and antimicrobial activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound based on available literature.

Synthesis

The synthesis of triazole derivatives typically involves the reaction of azides with alkynes via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) method. This method is efficient and allows for the generation of a variety of substituted triazoles. The specific compound can be synthesized through a multi-step process involving the formation of the triazole ring followed by selective substitutions at various positions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various triazole derivatives. For instance, compounds similar to this compound have shown significant activity against different cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | J82 | 23.88 |

| Compound B | DU145 | 4.83 |

| This compound | HeLa | TBD |

Case Study : A study evaluated the anticancer activity of several triazole derivatives against J82 and DU145 cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 4.83 µM against DU145 cells, suggesting potent anticancer effects .

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. The mechanism often involves inhibition of fungal cytochrome P450 enzymes, leading to cell death. While specific data on the antimicrobial activity of the target compound is limited, related triazole derivatives have demonstrated significant efficacy against various pathogens.

Research Findings : In a comparative study, several triazole derivatives were tested against common bacterial strains such as E. coli and S. aureus. The results indicated that some compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range .

The biological activity of triazoles is often attributed to their ability to interfere with nucleic acid synthesis and protein function in cells. The presence of multiple functional groups in this compound may enhance its interaction with biological targets.

Comparison with Similar Compounds

Structural Analogues

2.1.1 Positional Isomer: 5-Amino-1-(4-bromobenzyl)-N-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

- Key Difference : The bromine substituent is located at the para-position on the benzyl group (4-bromo) instead of the meta-position (5-bromo) in the target compound.

- Impact : Positional isomerism can alter steric and electronic interactions, affecting binding affinity to biological targets. For example, para-substitution may enhance symmetry and crystallinity, while meta-substitution could influence metabolic pathways due to steric hindrance .

2.1.2 Simplified Analog: 5-Amino-1-benzyl-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

- Key Difference : Lacks bromine and has fewer methoxy groups (only a 3-methoxybenzyl substituent).

- Impact: Reduced halogenation decreases molecular weight and may lower cytotoxicity but could diminish target selectivity.

Functional Group Variations

5-[2-(4-Bromophenyl)-1,3-Benzoxazol-5-yl]-4-(2-Methylphenyl)-2,4-Dihydro-3H-1,2,4-Triazole-3-Thione

- Key Features : Incorporates a benzoxazole ring and a thione group instead of a carboxamide.

- IR data (C=S stretch at 1212 cm⁻¹) and NMR signals (δ 9.51 ppm for triazole proton) provide benchmarks for spectroscopic differentiation .

Benzimidazole Carboxamide: 2-(3,4-Dimethoxyphenyl)-N-(4-Methoxyphenyl)-1-Propyl-1H-Benzo[d]Imidazole-5-Carboxamide

- Key Features : Benzimidazole core with similar methoxy and carboxamide substituents.

- Comparison : The benzimidazole scaffold offers greater aromaticity and rigidity than triazole, which may enhance DNA intercalation properties. Synthesis via reductive cyclization (using Na₂S₂O₄/DMSO) contrasts with typical triazole synthesis routes (e.g., Cu-catalyzed azide-alkyne cycloaddition) .

Pharmacologically Active Triazole Derivatives

2.3.1 CAI (5-Amino-1-(4'-Chlorobenzoyl-3,5-Dichlorobenzyl)-1,2,3-Triazole-4-Carboxamide)

- Key Features : Chlorinated benzyl and benzoyl groups instead of bromine and methoxy substituents.

- Pharmacological Profile: CAI is a calcium influx inhibitor with phase I clinical data. Its metabolism generates a benzophenone metabolite (M1), which lacks bioactivity, underscoring the importance of the triazole-carboxamide core for function. This suggests that halogen type (Br vs. Cl) and substituent positioning critically influence metabolic stability and efficacy .

Q & A

Q. What synthetic strategies are optimal for preparing 5-amino-1-(5-bromo-2-methoxybenzyl)-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide, and how can regioselectivity be controlled?

The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps include:

- Alkyne preparation : Reacting 5-bromo-2-methoxybenzyl chloride with propargylamine.

- Azide formation : Converting 3,4-dimethoxybenzylamine to the corresponding azide via diazotization.

- Cycloaddition : Combining the alkyne and azide with Cu(I) catalysts (e.g., CuSO₄·Na ascorbate) to ensure regioselective 1,4-triazole formation . Purification via column chromatography (silica gel, hexane/EtOAc gradient) and characterization by ¹H/¹³C NMR and HRMS are critical for confirming structure .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy groups at δ 3.7–3.9 ppm, triazole protons at δ 7.2–8.1 ppm) .

- X-ray crystallography : Resolves stereochemistry and packing modes (e.g., Acta Crystallographica reports for analogous triazoles ).

- HPLC-MS : Validates purity (>95%) and detects trace impurities using C18 columns (acetonitrile/water + 0.1% formic acid) .

Q. How should researchers design in vitro assays to evaluate this compound’s enzyme inhibition potential?

- Target selection : Prioritize enzymes sensitive to triazole-carboxamides (e.g., carbonic anhydrase, histone deacetylase) .

- Assay conditions : Use fluorogenic substrates (e.g., 4-methylumbelliferyl acetate for esterases) in pH 7.4 buffer.

- Dose-response curves : Measure IC₅₀ values across 0.1–100 µM, with DMSO controls (<1% v/v) to avoid solvent interference .

Advanced Research Questions

Q. How can researchers address solubility limitations during in vivo studies?

- Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 to enhance aqueous solubility .

- Prodrug derivatization : Introduce hydrolyzable groups (e.g., acetylated amines) to improve bioavailability .

- Structural analogs : Replace methoxy groups with hydrophilic substituents (e.g., hydroxyl, sulfonate) while retaining activity .

Q. What methodologies are recommended for structure-activity relationship (SAR) studies of this compound?

- Substituent variation : Synthesize analogs with modified benzyl groups (e.g., 3,4-dichloro vs. 3,4-dimethoxy) to assess electronic effects .

- Biological testing : Compare IC₅₀ values across analogs in enzyme assays (e.g., 10–100x potency differences observed in triazole derivatives ).

- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding interactions with target enzymes .

Q. How can contradictory data on this compound’s IC₅₀ values across studies be resolved?

- Assay standardization : Control variables like temperature (25°C vs. 37°C), buffer composition, and enzyme source (recombinant vs. tissue-extracted) .

- Batch reproducibility : Validate purity via LC-MS and quantify residual solvents (e.g., DMF, THF) that may inhibit enzymes .

- Inter-lab validation : Collaborate with independent labs to replicate key findings .

Q. What strategies are effective for identifying this compound’s molecular targets in complex biological systems?

- Chemical proteomics : Use photoaffinity labeling with a biotin-tagged analog to pull down binding proteins .

- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .

- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics with immobilized target proteins .

Q. How should pharmacokinetic (PK) studies be designed to evaluate in vivo efficacy?

- Animal models : Administer 10–50 mg/kg doses (IV/oral) in rodents; collect plasma/tissue samples at 0.5, 1, 2, 4, 8, 24 h post-dose.

- Bioanalysis : Quantify compound levels via UPLC-MS/MS (LLOQ: 1 ng/mL) .

- Metabolite ID : Use HRMS to detect phase I/II metabolites (e.g., demethylated or glucuronidated derivatives) .

Q. What safety considerations are critical when handling this compound in the lab?

- Toxicity screening : Perform acute toxicity assays in zebrafish embryos (LC₅₀ determination) .

- PPE requirements : Use nitrile gloves, lab coats, and fume hoods to minimize dermal/airborne exposure .

- Waste disposal : Neutralize acidic/basic residues before incineration to prevent environmental release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.